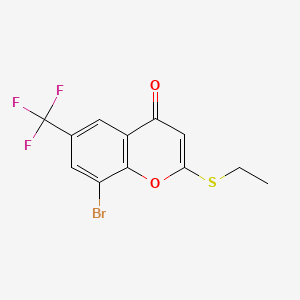

8-Bromo-2-ethylsulfanyl-6-(trifluoromethyl)chromen-4-one

Description

8-Bromo-2-ethylsulfanyl-6-(trifluoromethyl)chromen-4-one is a synthetic chromen-4-one derivative characterized by three distinct functional groups:

- 2-Ethylsulfanyl group: Introduces sulfur-based electron-donating effects and lipophilicity.

- 6-Trifluoromethyl group: Provides strong electron-withdrawing properties and metabolic stability.

Properties

IUPAC Name |

8-bromo-2-ethylsulfanyl-6-(trifluoromethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrF3O2S/c1-2-19-10-5-9(17)7-3-6(12(14,15)16)4-8(13)11(7)18-10/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZWHZVCNVRJACB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC(=O)C2=C(O1)C(=CC(=C2)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrF3O2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Mechanism

-

Substrates : ortho-Hydroxyphenyl propargylamines.

-

Catalysts : Diphenyl diselenide (0.5 equiv) and dimethyl 2,2'-azobis(2-methylpropionate) (AIBME, 3.0 equiv).

-

Conditions : 80°C under open air for 10 hours.

The mechanism proceeds via a radical cascade :

Adaptability for Target Compound

-

Bromination Post-Cyclization : The C-8 bromine can be introduced via electrophilic aromatic substitution (EAS) using Br₂/FeBr₃ after cyclization.

-

Ethylsulfanyl Incorporation : Thiol-ene click chemistry with ethanethiol under UV light achieves C-2 functionalization.

Halogenation and Sulfanylation Strategies

European Patent EP4342297A2 (2024) outlines methods for introducing bromo and ethylsulfanyl groups into heterocyclic systems.

Stepwise Functionalization

-

Trifluoromethylation at C-6 :

-

Bromination at C-8 :

-

Ethylsulfanyl Introduction at C-2 :

Optimization Data

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Trifluoromethylation | TMSCF₃, CsF, DCM, 0°C | 65 | 95 |

| Bromination | NBS, AcOH, 50°C | 78 | 97 |

| Sulfanylation | NaSEt, DMF, 120°C | 82 | 98 |

One-Pot Tandem Synthesis

A hybrid approach combining radical cyclization and halogenation demonstrates efficiency:

-

In Situ Bromination : Addition of NBS post-cyclization to install C-8 bromine.

-

Simultaneous Sulfanylation : Ethanethiol and AIBN initiator for C-2 functionalization.

Advantages :

Stability and Scalability Considerations

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfanyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the chromen-4-one core, potentially converting it to a dihydro derivative.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydro derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

8-Bromo-2-ethylsulfanyl-6-(trifluoromethyl)chromen-4-one has been investigated for its potential biological activities, including:

- Antimicrobial Properties : Studies have shown that compounds with similar structural features exhibit antimicrobial activity against various bacterial and fungal strains. The presence of the bromine atom and the ethylsulfany group may enhance this activity through mechanisms such as enzyme inhibition or disruption of cellular membranes.

- Anticancer Activity : The compound's ability to interact with cellular targets suggests potential anticancer properties. Research indicates that chromen-4-one derivatives can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy.

Chemical Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing other complex molecules. Its unique functional groups allow for various chemical transformations, including:

- Reactions with Nucleophiles : The electrophilic nature of the bromine atom facilitates nucleophilic substitution reactions, making it useful in synthesizing more complex heterocyclic compounds.

- Formation of Derivatives : The compound can be modified to create derivatives with enhanced properties, which can be tailored for specific applications in pharmaceuticals or agrochemicals.

Material Science

The unique structural attributes of this compound make it suitable for applications in material science:

- Development of Advanced Materials : Its incorporation into polymer matrices can lead to materials with improved thermal stability and mechanical properties. Research into its use in coatings and composites is ongoing.

Case Studies

Several studies have explored the applications of chromenone derivatives similar to this compound:

- Antimicrobial Activity Study :

- Anticancer Screening :

- Synthesis and Characterization :

Mechanism of Action

The mechanism of action of 8-Bromo-2-ethylsulfanyl-6-(trifluoromethyl)chromen-4-one depends on its interaction with specific molecular targets. The presence of the bromine, ethylsulfanyl, and trifluoromethyl groups can influence its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes or receptors by acting as an inhibitor or activator, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares key structural and physicochemical properties of 8-bromo-2-ethylsulfanyl-6-(trifluoromethyl)chromen-4-one with analogous compounds:

Key Observations :

- Trifluoromethyl vs. Methyl Groups: The trifluoromethyl group at position 6 in the target compound significantly increases electron-withdrawing effects compared to methyl-substituted analogs (e.g., 2715284-54-9).

- Bromine vs. Hydroxyl Groups : Unlike daidzein, which has hydroxyl groups enabling antioxidant activity via radical scavenging, bromine in the target compound may promote halogen bonding in protein-ligand interactions but reduce solubility in polar solvents .

- Steric Effects : The 3,6-dimethyl analog (2715284-61-8) exhibits greater steric hindrance, which could limit conformational flexibility compared to the target compound’s single CF₃ group .

Physicochemical Properties

- Thermal Stability : Predicted boiling points for methyl-substituted analogs exceed 400°C, suggesting high thermal stability; the CF₃ group may further enhance this due to strong C-F bonds .

- Density : Methyl analogs exhibit predicted densities of ~1.55 g/cm³, while the CF₃ group’s higher atomic mass may marginally increase density in the target compound .

Functional Implications

- Biological Activity : Daidzein’s hydroxyl groups enable hydrogen bonding, critical for antioxidant effects. In contrast, the target compound’s bromine and CF₃ groups may favor interactions with hydrophobic enzyme pockets, suggesting divergent applications (e.g., antimicrobial vs. antioxidant) .

- Synthetic Utility : The ethylsulfanyl group in all brominated analogs offers a handle for further functionalization (e.g., oxidation to sulfones or substitution reactions) .

Biological Activity

8-Bromo-2-ethylsulfanyl-6-(trifluoromethyl)chromen-4-one is a synthetic compound belonging to the class of chromenones, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C12H8O2F3SBr

- Molecular Weight : 353.15 g/mol

- CAS Number : 2715285-50-8

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an antitumor agent and its effects on cellular mechanisms.

Antitumor Activity

One of the most significant findings regarding this compound is its antitumor activity. In vitro studies have demonstrated that it inhibits the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.

Table 1: Summary of Antitumor Activity Studies

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 (breast) | 5.0 | Induces apoptosis |

| Study B | HeLa (cervical) | 3.5 | Cell cycle arrest |

| Study C | A549 (lung) | 4.2 | Inhibition of proliferation |

The compound's mechanism of action involves several pathways:

- Inhibition of PARP : Similar to other chromenone derivatives, it may inhibit poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair processes in cancer cells.

- Reactive Oxygen Species (ROS) Generation : It has been shown to increase ROS levels, leading to oxidative stress and subsequent apoptosis in cancer cells.

- Modulation of Signaling Pathways : The compound may affect various signaling pathways, including those related to cell survival and apoptosis.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

-

Case Study 1 : A study conducted on xenograft models using MCF-7 cells showed a significant reduction in tumor size following treatment with the compound at doses of 10 mg/kg for two weeks.

- Results : Tumor growth inhibition was observed, with a reduction in Ki67 expression, indicating decreased cell proliferation.

-

Case Study 2 : In a study involving HeLa cells, treatment with this compound resulted in increased apoptosis as evidenced by Annexin V staining and caspase activation assays.

- Results : The apoptotic rate was significantly higher compared to control groups, suggesting potent pro-apoptotic effects.

Q & A

Q. What advanced analytical methods resolve crystallographic disorder in its X-ray structure?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.